![molecular formula C12H13ClN2O2 B3274084 2-chloro-5-isopropyl-7-methoxyquinazolin-4(3H)-one CAS No. 601516-82-9](/img/structure/B3274084.png)
2-chloro-5-isopropyl-7-methoxyquinazolin-4(3H)-one
Overview
Description
2-chloro-5-isopropyl-7-methoxyquinazolin-4(3H)-one is a synthetic compound that belongs to the quinazolinone family. It is a potent inhibitor of protein kinase, which is a crucial enzyme in many cellular processes. This compound has gained significant attention in the scientific community due to its potential applications in cancer treatment and other diseases.
Mechanism of Action
The mechanism of action of 2-chloro-5-isopropyl-7-methoxyquinazolin-4(3H)-one involves the inhibition of protein kinase activity. Protein kinases are enzymes that play a crucial role in many cellular processes, including cell growth, proliferation, and differentiation. By inhibiting protein kinase activity, this compound can disrupt these cellular processes, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects
2-chloro-5-isopropyl-7-methoxyquinazolin-4(3H)-one has been shown to have various biochemical and physiological effects. It can induce apoptosis, inhibit angiogenesis, and modulate the immune system. These effects contribute to its potential applications in cancer treatment and other diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-chloro-5-isopropyl-7-methoxyquinazolin-4(3H)-one in lab experiments is its potency as a protein kinase inhibitor. This compound has been shown to be highly effective in inhibiting protein kinase activity, making it a valuable tool in studying cellular processes. However, one of the limitations of using this compound is its potential toxicity. Careful handling and proper safety precautions are necessary when working with this compound.
Future Directions
There are several future directions for the study of 2-chloro-5-isopropyl-7-methoxyquinazolin-4(3H)-one. One potential direction is the development of more potent and selective protein kinase inhibitors based on the structure of this compound. Another direction is the investigation of the potential use of this compound in combination with other drugs for cancer treatment. Further studies are also needed to better understand the biochemical and physiological effects of this compound and its potential applications in other diseases.
Scientific Research Applications
2-chloro-5-isopropyl-7-methoxyquinazolin-4(3H)-one has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines in vitro and in vivo. This compound has also been studied for its potential use in the treatment of other diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
2-chloro-7-methoxy-5-propan-2-yl-3H-quinazolin-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O2/c1-6(2)8-4-7(17-3)5-9-10(8)11(16)15-12(13)14-9/h4-6H,1-3H3,(H,14,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUHZAJHOLVAWRT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C2C(=CC(=C1)OC)N=C(NC2=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-5-isopropyl-7-methoxyquinazolin-4(3H)-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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